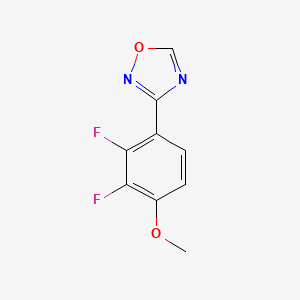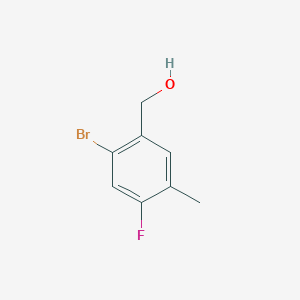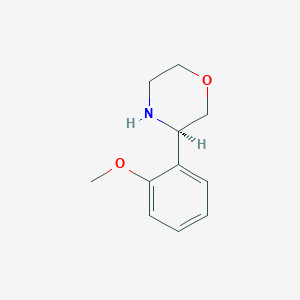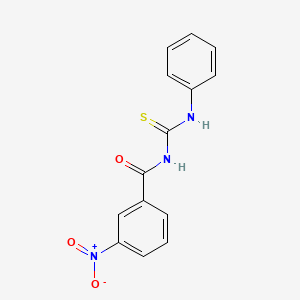![molecular formula C15H24O3 B12441253 {[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B12441253.png)
{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxymethoxy group and a dimethylbutoxy group
Preparation Methods
The synthesis of {[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene typically involves multiple steps. One common synthetic route begins with the preparation of the intermediate compounds, such as 1-bromo-3-[(methoxymethoxy)methyl]benzene . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the benzene ring. Common reagents for these reactions include halides and alkoxides.
Scientific Research Applications
{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene has several applications in scientific research:
Biology: The compound may be utilized in the study of biological pathways and interactions due to its unique structure and reactivity.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on specific biological targets and pathways.
Industry: The compound’s properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of {[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene can be compared with other similar compounds, such as:
- 1-Bromo-3-[(methoxymethoxy)methyl]benzene
- 1-(Methoxymethoxy)-2,3-Dimethylbenzene
- 2,3-Dimethoxybenzamide
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
[3-(methoxymethoxy)-2,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C15H24O3/c1-13(15(2,3)18-12-16-4)10-17-11-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3 |
InChI Key |
LRNYVSCKLFJGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C(C)(C)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide](/img/structure/B12441178.png)



![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)
![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12441216.png)
![rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B12441224.png)

![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12441230.png)



